molecular formula C21H17N5OS B3985818 N,N-diphenyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide

N,N-diphenyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide

Cat. No. B3985818
M. Wt: 387.5 g/mol
InChI Key: FHEXPKAIBZTBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diphenyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide, also known as DPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPTA is a thioacetamide derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of N,N-diphenyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide is based on its ability to form a stable complex with thiol-containing biomolecules. The thioacetamide group in this compound reacts with thiols to form a thioether linkage, which stabilizes the complex. The formation of the complex leads to a change in the fluorescence properties of this compound, allowing for the detection of thiols.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not interfere with normal cellular functions. It has been used in a variety of biological assays to detect thiols in different samples, including cells, tissues, and biological fluids. This compound has also been used to study the redox status of cells and the role of thiols in oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N-diphenyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide as a fluorescent probe is its selectivity for thiols. This compound has been shown to have minimal interference with other biomolecules, making it a valuable tool for the detection of thiols in complex biological samples. However, this compound has limited solubility in aqueous solutions, which may limit its use in certain applications.

Future Directions

There are several future directions for the use of N,N-diphenyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide in scientific research. One area of interest is the development of new probes based on the this compound scaffold that can detect other biomolecules, such as reactive oxygen species. Another direction is the use of this compound in vivo to study the role of thiols in disease states. Additionally, the development of new synthetic methods for this compound and its derivatives may lead to improved properties and applications.

Scientific Research Applications

N,N-diphenyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of thiol-containing biomolecules. This compound has been shown to selectively bind to thiols and emit fluorescence, making it a valuable tool for the detection of thiols in biological samples.

properties

IUPAC Name

N,N-diphenyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5OS/c27-20(16-28-21-22-23-24-26(21)19-14-8-3-9-15-19)25(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEXPKAIBZTBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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